11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound characterized by its unique diazatricyclic structure. This compound features multiple functional groups that contribute to its chemical properties and potential biological activities. It is classified under the category of diazatricyclo compounds, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves several steps:
The molecular formula for this compound is with a molecular weight of approximately 332.4421 g/mol. The structure includes:
The compound's structural representation can be described using SMILES notation: CCCc1c(C)c(C#N)c2n(c1N1CCCCC1)c1ccccc1n2
.
The compound undergoes various chemical reactions:
The mechanism of action for 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors:
The compound has been noted for its stability under standard laboratory conditions but may require specific handling procedures due to its reactivity with certain reagents .
This compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: